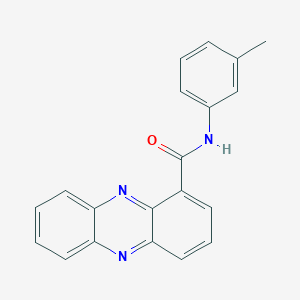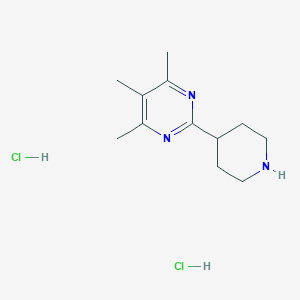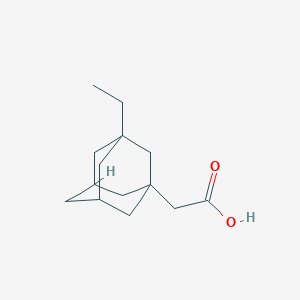
N-(3-methylphenyl)phenazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . It has been used in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Synthesis Analysis
The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings .Molecular Structure Analysis
The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Chemical Reactions Analysis
The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors .Physical and Chemical Properties Analysis
Phenazines are nitrogen-containing heterocyclic pigments that exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities in various niches .科学的研究の応用
Antitumor Potential
N-(3-methylphenyl)phenazine-1-carboxamide and its derivatives show significant potential in antitumor applications. A study by Rewcastle, Denny, and Baguley (1987) investigated a series of substituted phenazine-1-carboxamides, highlighting their cytotoxicity and positive correlation with the electron-withdrawing power of substituent groups. The study emphasized the importance of substituent positioning, with 9-substituted compounds exhibiting the most activity against certain cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Rewcastle, Denny, & Baguley, 1987).
Redox Reactions in Environmental Science
Wang and Newman (2008) explored the redox reactions of various phenazine antibiotics, including phenazine-1-carboxamide, with ferric (hydr)oxides and molecular oxygen. Their findings suggest roles beyond antibiotic activity, including implications in iron acquisition and potential environmental impacts. This study indicates the versatility of phenazine-1-carboxamides in redox chemistry, relevant to both environmental science and microbial physiology (Wang & Newman, 2008).
Biosynthesis and Genetic Engineering
Peng et al. (2018) conducted a study on the biosynthesis of phenazine-1-carboxamide by engineered Pseudomonas chlororaphis. They identified key genes involved in the biosynthesis process and demonstrated that genetic modifications could enhance production. This research provides insights into the potential for industrial-scale biosynthesis of phenazine derivatives through metabolic engineering strategies, highlighting its application in biotechnology (Peng et al., 2018).
Antibacterial and Antimicrobial Properties
A study by De Logu et al. (2009) investigated the in vitro activity of N-aryl and N-heteryl phenazine-1-carboxamide derivatives against Mycobacterium tuberculosis, including drug-resistant strains. The results showed these compounds as promising agents for treating infections caused by resistant strains, indicating their significance in addressing antibiotic resistance (De Logu et al., 2009).
Environmental Fate and Toxicity
Ou et al. (2020) researched the environmental fate of phenazine-1-carboxamide, particularly its degradation, adsorption, and leaching in agricultural soils. This study is crucial for understanding the environmental and health risks associated with phenazine use, especially in agriculture and pharmaceuticals (Ou et al., 2020).
作用機序
Target of Action
The primary target of N-(3-methylphenyl)phenazine-1-carboxamide is the fungal phytopathogen Rhizoctonia solani . This compound exhibits strong antagonistic properties against this pathogen, making it a valuable tool in the field of agriculture .
Mode of Action
This compound interacts with its target by inhibiting the growth of Rhizoctonia solani . The compound causes changes in the microscopic morphology of the pathogen, leading to hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It significantly impacts cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . The compound also influences significant metabolic pathways such as steroid biosynthesis and ABC transporters .
Result of Action
The action of this compound results in molecular and cellular effects on Rhizoctonia solani. The compound causes the cell wall to separate, the subcellular organelles to disintegrate, and the septum to disappear . These changes inhibit the growth of the pathogen and reduce its ability to infect plants .
Safety and Hazards
特性
IUPAC Name |
N-(3-methylphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-13-6-4-7-14(12-13)21-20(24)15-8-5-11-18-19(15)23-17-10-3-2-9-16(17)22-18/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYKDKDJQOIYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2724704.png)
![2-Methyl-1-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2724705.png)

![3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride](/img/structure/B2724707.png)

![N-[3-(azepan-1-yl)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2724712.png)




![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2724719.png)

